Ethybenztropine
Overview
Description
- Its chemical formula is C22H27NO .
- Etybenzatropine is used as an antiparkinsonian agent .
- Like its analogue benzatropine , it may also act as a dopamine reuptake inhibitor .
Etybenzatropine: or , is an anticholinergic and antihistamine compound.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for etybenzatropine are not widely documented in the literature.
- industrial production methods likely involve chemical synthesis and purification steps.
Chemical Reactions Analysis
- Etybenzatropine may undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents and conditions used in these reactions remain unspecified.
- The major products formed from these reactions are not well-documented.
Scientific Research Applications
- Etybenzatropine’s applications extend across several fields:
Chemistry: Its anticholinergic properties make it relevant for studying neurotransmitter systems.
Biology: Researchers explore its effects on cholinergic pathways and receptor interactions.
Medicine: As an antiparkinsonian agent, it helps manage Parkinson’s disease symptoms.
Industry: Its potential as a dopamine reuptake inhibitor may have implications in drug development.
Mechanism of Action
- Etybenzatropine’s effects likely involve blocking muscarinic acetylcholine receptors.
- It may also modulate dopamine levels by inhibiting reuptake, contributing to its antiparkinsonian action.
Comparison with Similar Compounds
- Etybenzatropine shares similarities with benzatropine , another anticholinergic used in Parkinson’s treatment.
- Further research is needed to highlight its unique features and compare it to other related compounds.
Properties
IUPAC Name |
(1S,5R)-3-benzhydryloxy-8-ethyl-8-azabicyclo[3.2.1]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c1-2-23-19-13-14-20(23)16-21(15-19)24-22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-22H,2,13-16H2,1H3/t19-,20+,21? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTMLLGDZBZXMW-WCRBZPEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905096 | |
Record name | Ethybenztropine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524-83-4 | |
Record name | Ethybenztropine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etybenzatropine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13468 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethybenztropine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYBENZTROPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1X2X9N95N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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